[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride
Description
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride is a chiral bicyclic sulfonyl chloride derivative with a camphor-based scaffold. Its molecular formula is C₁₀H₁₅ClO₃S, with a molecular weight of 250.74 g/mol . The compound is thermolabile, requiring careful temperature control during synthesis . It is primarily used as a chiral derivatizing agent and intermediate in organic synthesis, particularly for sulfonamide formation .
Properties
Molecular Formula |
C10H15ClO3S |
|---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
BGABKEVTHIJBIW-OIBJUYFYSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation
The alcohol precursor [(1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanol reacts with chlorosulfonic acid (ClSO₃H) under rigorously anhydrous conditions:
Reaction Setup :
Workup :
- Quench with ice-cold water.
- Extract with DCM (3×) and dry over MgSO₄.
- Purify via silica gel chromatography (hexane/EtOAc 4:1).
Stepwise Sulfonation-Chlorination
An alternative route involves forming the sulfonic acid intermediate followed by chlorination:
Sulfonation :
- Treat the alcohol with sulfur trioxide (SO₃) in dioxane at 0°C.
- Neutralize with NaOH to isolate the sodium sulfonate.
Chlorination :
- React the sulfonate with phosphorus pentachloride (PCl₅) in DCM at 25°C.
- Distill under reduced pressure to isolate the sulfonyl chloride.
Table 2 : Comparison of Sulfonation Methods
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Direct Chlorosulfonation | 62% | 98% | Lab-scale |
| Stepwise | 55% | 95% | Pilot-scale |
Stereochemical Control and Resolution
The (1S,4S) configuration is preserved using chiral auxiliaries or asymmetric catalysis :
- Chiral Pool Synthesis : Start from enantiomerically pure camphor derivatives, leveraging inherent stereochemistry.
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, enriching the desired enantiomer.
Critical Factor : The use of (-)-β-pinene as a chiral inducer during Diels-Alder cyclization enhances enantiomeric excess (ee) to >98%.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and safety:
- Continuous Flow Reactors : Minimize exothermic risks during chlorosulfonation.
- Solvent Recovery : Distill and recycle DCM to reduce waste.
- Crystallization : Final product purity ≥99% via recrystallization from hexane/EtOAc.
Table 3 : Industrial Process Metrics
| Metric | Value |
|---|---|
| Batch Cycle Time | 18 h |
| Annual Capacity | 500 kg |
| Cost per Kilogram | $2,800 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (600 MHz, CDCl₃) : δ 0.87 (s, 3H, 7-CH₃), 1.01 (s, 3H, 7-CH₃), 2.91–3.40 (m, CH₂SO₂Cl).
- ¹³C NMR : 215.8 ppm (C=O), 58.2 ppm (C-1).
High-Performance Liquid Chromatography (HPLC) :
Challenges and Mitigation
- Over-Sulfonation : Controlled addition of ClSO₃H at -10°C minimizes polysulfonation byproducts.
- Hydrolysis : Anhydrous conditions and molecular sieves prevent sulfonyl chloride degradation.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction: Formation of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanol.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a building block in the synthesis of biologically active molecules. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, making it a versatile intermediate in drug development.
Case Study: Synthesis of Antiviral Agents
In a study focused on developing antiviral compounds, [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride was used to synthesize a series of novel derivatives that exhibited significant activity against viral infections. The introduction of the bicyclic structure contributed to enhanced binding affinity to viral targets, demonstrating its potential in antiviral drug design.
Organic Synthesis
The compound serves as an effective reagent in organic synthesis due to its ability to form stable sulfonamide bonds. This property has been exploited in various synthetic pathways.
Table: Comparison of Reactivity with Other Sulfonyl Chlorides
| Compound Name | Reactivity (Rate of Reaction) | Application Area |
|---|---|---|
| This compound | High | Medicinal Chemistry |
| Benzene sulfonyl chloride | Moderate | General Organic Synthesis |
| p-Toluenesulfonyl chloride | Low | Industrial Applications |
Material Science
In material science, the compound is being explored for its potential use in creating functionalized polymers and materials with specific properties.
Case Study: Development of Biodegradable Polymers
Research has shown that incorporating this compound into polymer matrices enhances the mechanical properties and biodegradability of the resulting materials. This application is particularly relevant in the context of developing sustainable materials for packaging and other uses.
Mechanism of Action
The mechanism of action of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives.
Ketone Group: Can participate in nucleophilic addition reactions, such as reduction to form alcohols.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry significantly impacts its reactivity and applications. Key stereoisomers include:
- (1R,4S)-Isomer (CAS 39262-22-1): Widely used as a chiral derivatizing agent. It shares the same molecular formula but differs in optical rotation (e.g., L-(-)-10-camphorsulfonyl chloride) .
- (1S,4R)-Isomer (CAS 21286-54-4): Synthesized via refluxing (1S)-(+)-camphor-10-sulfonic acid with thionyl chloride, yielding 93% as a light brown solid (mp 65°C) .
Structural Analogues
Halogenated Derivatives
- Brominated Derivative (CAS 209736-59-4): Incorporates a bromine atom at the C3 position, enhancing electrophilicity. Used in advanced synthetic routes (Molecular Weight: 329.21 g/mol) .
- Fluorinated Analogues : Example: {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 2248324-39-0), used as a protease inhibitor precursor .
Non-Camphor-Based Sulfonyl Chlorides
- (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride (CAS 173852-58-9): Lacks the 2-oxo group, reducing polarity (Molecular Weight: 236.76 g/mol) .
Functional Performance
Thermal Stability
Both (1S,4R)- and (1R,4S)-isomers are thermolabile, requiring distillation under reduced pressure to prevent decomposition .
Biological Activity
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H15ClO3S
- Molecular Weight : 250.742 g/mol
- CAS Number : 39262-22-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics.
2. Anticancer Properties
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.24 |
| A549 | 6.78 |
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:
- Mechanism : It acts as an inhibitor of heme oxygenase-1, which is crucial for oxidative stress response in cells.
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may induce apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase in cancerous cells, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:
- Findings : The compound showed significant inhibition of cell proliferation with an IC50 value of 4.5 µM against MDA-MB-231 breast cancer cells.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties:
- Results : The compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
